Cas no 88770-22-3 (Methyl 5-nitrothiophene-3-carboxylate)

Methyl 5-nitrothiophene-3-carboxylate is a nitro-substituted thiophene derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a carboxylate ester group at the 3-position and a nitro group at the 5-position of the thiophene ring, enhancing its reactivity as an intermediate for further functionalization. Its well-defined structure makes it valuable for constructing heterocyclic frameworks, particularly in the development of bioactive molecules and materials chemistry. The ester group offers versatility for hydrolysis or nucleophilic substitution, while the nitro group facilitates electrophilic aromatic substitution or reduction to amines. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications.
Methyl 5-nitrothiophene-3-carboxylate structure
88770-22-3 structure
Product name:Methyl 5-nitrothiophene-3-carboxylate
CAS No:88770-22-3
MF:C6H5NO4S
MW:187.173200368881
CID:621783
PubChem ID:2740231

Methyl 5-nitrothiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-nitrothiophene-3-carboxylate
    • 3-Thiophenecarboxylic acid, 5-nitro-, methyl ester
    • 5-Nitro-thiophen-3-carbonsaeure-methylester
    • 5-nitro-thiophene-3-carboxylic acid methyl ester
    • methyl 5-nitro-3-thiophenecarboxylate
    • Methyl 5-nitro-3-thiophenecarboxylate (ACI)
    • 2-Nitrothiophene-4-carboxylic acid methyl ester
    • NXVKWUOGNGQZTR-UHFFFAOYSA-N
    • HMS563I11
    • 88770-22-3
    • DTXSID50372365
    • Maybridge1_007755
    • AKOS008132578
    • G45333
    • methyl5-nitrothiophene-3-carboxylate
    • DA-32282
    • Z424800418
    • NXVKWUOGNGQZTR-UHFFFAOYSA-
    • CS-0251392
    • InChI=1/C6H5NO4S/c1-11-6(8)4-2-5(7(9)10)12-3-4/h2-3H,1H3
    • SCHEMBL3884152
    • EN300-54591
    • Inchi: 1S/C6H5NO4S/c1-11-6(8)4-2-5(7(9)10)12-3-4/h2-3H,1H3
    • InChI Key: NXVKWUOGNGQZTR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C([N+](=O)[O-])SC=1)OC

Computed Properties

  • Exact Mass: 186.99400
  • Monoisotopic Mass: 186.99392881g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • PSA: 100.36000
  • LogP: 1.96610

Methyl 5-nitrothiophene-3-carboxylate Security Information

Methyl 5-nitrothiophene-3-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 5-nitrothiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-54591-0.1g
methyl 5-nitrothiophene-3-carboxylate
88770-22-3 95.0%
0.1g
$132.0 2025-02-20
Enamine
EN300-54591-0.25g
methyl 5-nitrothiophene-3-carboxylate
88770-22-3 95.0%
0.25g
$188.0 2025-02-20
Aaron
AR004DOS-100mg
3-Thiophenecarboxylic acid, 5-nitro-, methyl ester
88770-22-3 95%
100mg
$122.00 2025-01-22
1PlusChem
1P004DGG-500mg
3-Thiophenecarboxylic acid, 5-nitro-, methyl ester
88770-22-3 95%
500mg
$492.00 2025-02-21
A2B Chem LLC
AC03264-500mg
Methyl 5-nitrothiophene-3-carboxylate
88770-22-3 95%
500mg
$407.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1322062-1g
Methyl 5-nitrothiophene-3-carboxylate
88770-22-3 95+%
1g
¥4596.00 2024-04-26
A2B Chem LLC
AC03264-1g
Methyl 5-nitrothiophene-3-carboxylate
88770-22-3 95%
1g
$530.00 2024-04-19
Alichem
A169005514-10g
Methyl 5-nitrothiophene-3-carboxylate
88770-22-3 95%
10g
$795.96 2023-08-31
Enamine
EN300-54591-1.0g
methyl 5-nitrothiophene-3-carboxylate
88770-22-3 95.0%
1.0g
$470.0 2025-02-20
Enamine
EN300-54591-10.0g
methyl 5-nitrothiophene-3-carboxylate
88770-22-3 95.0%
10.0g
$2024.0 2025-02-20

Methyl 5-nitrothiophene-3-carboxylate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Fuming nitric acid Solvents: Acetic anhydride ;  -14 °C; -12 °C; 4 h, -12 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Reference
Diels-Alder reactions for the rational design of benzo[b]thiophenes: DFT-based guidelines for synthetic chemists
Brasca, Romina; Kneeteman, Maria N.; Mancini, Pedro M. E.; Fabian, Walter M. F., Journal of Molecular Structure, 2012, 1010, 158-168

Methyl 5-nitrothiophene-3-carboxylate Raw materials

Methyl 5-nitrothiophene-3-carboxylate Preparation Products

Methyl 5-nitrothiophene-3-carboxylate Related Literature

  • 1. Linear free energy ortho-correlations in the thiophene series. Part 12. The kinetics of piperidinodebromination of some 2-bromo-3-X-4-methyl-5-nitrothiophenes in methanol
    Giovanni Consiglio,Caterina Arnone,Domenico Spinelli,Renato Noto,Vincenzo Frenna,Salvatore Fisichella J. Chem. Soc. Perkin Trans. 2 1985 519
  • 2. Secondary steric effects in piperidinodebromination of some 2-bromo-4-R-5-nitrothiophene-3-carboxamides in methanol
    Giovanni Consiglio,Caterina Arnone,Domenico Spinelli,Renato Noto,Vincenzo Frenna,Salvatore Fisichella,Francesco Agatino Bottino J. Chem. Soc. Perkin Trans. 2 1985 523

Additional information on Methyl 5-nitrothiophene-3-carboxylate

Methyl 5-nitrothiophene-3-carboxylate (CAS No. 88770-22-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-nitrothiophene-3-carboxylate (CAS No. 88770-22-3) is a significant intermediate in the field of organic synthesis, particularly in the pharmaceutical industry. This compound, characterized by its nitro and carboxylate functional groups, has garnered considerable attention due to its utility in the development of various therapeutic agents. The unique structural properties of Methyl 5-nitrothiophene-3-carboxylate make it a valuable building block for synthesizing complex molecules with potential biological activities.

The nitro group in the molecule imparts reactivity that can be exploited in multi-step synthetic pathways. This reactivity is particularly useful in constructing heterocyclic frameworks, which are prevalent in many pharmacologically active compounds. The presence of both the nitro group and the carboxylate moiety allows for diverse functionalization strategies, enabling chemists to tailor the compound for specific applications.

In recent years, there has been a surge in research focused on thiophene derivatives due to their broad spectrum of biological activities. Thiophenes, as part of many natural products and pharmaceuticals, exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects. Among these derivatives, Methyl 5-nitrothiophene-3-carboxylate has emerged as a key intermediate in the synthesis of novel therapeutic agents. Its structural features make it an ideal candidate for further functionalization, leading to the development of new drugs targeting various diseases.

One of the most compelling aspects of Methyl 5-nitrothiophene-3-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of Methyl 5-nitrothiophene-3-carboxylate, researchers can develop inhibitors that selectively target specific kinases, thereby disrupting abnormal signaling pathways associated with these diseases. Several studies have demonstrated the efficacy of thiophene-based kinase inhibitors in preclinical models, highlighting the importance of this intermediate.

The carboxylate group in Methyl 5-nitrothiophene-3-carboxylate also provides opportunities for further derivatization. This group can be used to form esters, amides, or other functionalized derivatives, which can enhance the solubility and bioavailability of drug candidates. Additionally, the nitro group can be reduced to an amine, opening up avenues for further chemical modifications. These versatile functional groups make Methyl 5-nitrothiophene-3-carboxylate a cornerstone in the synthesis of a wide range of pharmacologically relevant compounds.

Recent advancements in synthetic methodologies have further expanded the utility of Methyl 5-nitrothiophene-3-carboxylate. For instance, transition metal-catalyzed cross-coupling reactions have enabled the introduction of various substituents at specific positions on the thiophene ring. These reactions are highly efficient and allow for precise control over the structure of the final product. Such methodologies have been instrumental in developing novel analogs with enhanced biological activity.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents derived from thiophene derivatives. The demand for innovative drugs has spurred interest in developing more efficient synthetic routes to these compounds. As a result, Methyl 5-nitrothiophene-3-carboxylate has become an indispensable intermediate in many synthetic protocols. Its versatility and reactivity make it a preferred choice for researchers seeking to develop new drugs with improved efficacy and safety profiles.

In conclusion, Methyl 5-nitrothiophene-3-carboxylate (CAS No. 88770-22-3) is a crucial intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for developing new therapeutic agents. The ongoing research into thiophene derivatives underscores the importance of this compound in addressing various diseases. As synthetic methodologies continue to evolve, it is likely that Methyl 5-nitrothiophene-3-carboxylate will remain at the forefront of pharmaceutical innovation.

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